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Introduction
Celgosivir, a prodrug of castanospermine, is an oral α-glucosidase I inhibitor that has

demonstrated significant antiviral activity against various enveloped viruses, including all four

serotypes of the dengue virus (DENV). Its mechanism of action involves the inhibition of host-

cell α-glucosidase enzymes in the endoplasmic reticulum, which are essential for the proper

folding of viral glycoproteins. This disruption leads to the production of non-infectious viral

particles.[1][2] Preclinical studies in the AG129 mouse model, which is deficient in type I and II

interferon receptors and highly susceptible to DENV infection, have been pivotal in establishing

the in vivo efficacy of Celgosivir.[2] These studies have shown that Celgosivir treatment can

enhance survival, reduce viremia, and modulate the host immune response following a lethal

DENV challenge.[1][3]

While promising in preclinical models, the translation of these findings to clinical settings has

been challenging, with initial human trials not demonstrating a significant reduction in viral load

or fever.[4] This has led to further investigations into optimal dosing regimens.[4] These

application notes provide a detailed summary of the quantitative data from key in vivo studies

of Celgosivir in AG129 mice and comprehensive protocols for replicating these pivotal

experiments.
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The following tables summarize the key quantitative outcomes from studies evaluating

Celgosivir in DENV-infected AG129 mice.

Table 1: Survival Rates in AG129 Mice with Lethal Dengue Virus Infection

DENV Strain
Celgosivir
Dose &
Schedule

Treatment
Start Time

Survival Rate
(%)

Reference

DENV-2 (S221,

mouse-adapted)

50 mg/kg, twice

daily (BID) for 5

days

Day 0

(concurrent with

infection)

100 [3][5]

DENV-2 (S221,

mouse-adapted)

25 mg/kg, twice

daily (BID) for 5

days

Day 0 100 [3]

DENV-2 (S221,

mouse-adapted)

10 mg/kg, twice

daily (BID) for 5

days

Day 0 60 [3]

DENV-2 (S221,

mouse-adapted)

100 mg/kg, once

daily (SID) for 5

days

Day 0 20 [3]

DENV-2 (S221,

mouse-adapted)

50 mg/kg, twice

daily (BID) for 5

days

48 hours post-

infection
80 [3]

DENV-2 (lethal

challenge)

50 mg/kg, twice

daily (BID)
Not specified

Enhanced

survival
[1]

Table 2: Viremia Reduction in DENV-Infected AG129 Mice
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DENV Strain
Celgosivir
Dose &
Schedule

Measurement
Time Point

Viremia
Reduction

Reference

DENV-2 (S221,

mouse-adapted)

50 mg/kg, twice

daily (BID)
Peak viremia

Significant

reduction
[1]

DENV-1 (clinical

isolate)

Four-times daily

treatment
Peak viremia

Significant

reduction
[4]

DENV-2 (clinical

isolate)

Four-times daily

treatment
Peak viremia

Significant

reduction
[4]

DENV-1 (clinical

isolate)

Twice daily,

started on day 3

post-infection

Not specified No benefit [4]

DENV-2 (clinical

isolate)

Twice daily,

started on day 3

post-infection

Not specified No benefit [4]

Signaling Pathway and Experimental Workflow
Celgosivir's Mechanism of Action
Celgosivir acts on the host's protein glycosylation pathway in the endoplasmic reticulum. The

following diagram illustrates its mechanism of action.
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Click to download full resolution via product page

Caption: Mechanism of action of Celgosivir in the endoplasmic reticulum.

Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical experimental workflow for assessing the efficacy of

Celgosivir in the AG129 mouse model of dengue virus infection.
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Caption: Experimental workflow for Celgosivir efficacy testing in AG129 mice.
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Experimental Protocols
Animal Model and Virus

Animal Model: AG129 mice (deficient in both type I and II interferon receptors) are typically

used.[2] These mice are highly susceptible to DENV infection. Mice are usually 6-8 weeks

old at the time of infection.

Virus Strains:

Mouse-adapted DENV-2 (S221): This strain is known to cause a lethal infection in AG129

mice.[3]

Clinical Isolates (DENV-1 and DENV-2): To better mimic human infections, recent studies

have utilized clinical isolates.[4]

Virus Propagation and Tittering:

Propagate DENV in C6/36 (Aedes albopictus) or Vero cells.

Harvest the virus-containing supernatant when cytopathic effects are observed.

Clarify the supernatant by centrifugation.

Determine the virus titer using a standard plaque assay on BHK-21 or Vero cells. The titer

is expressed as plaque-forming units per milliliter (PFU/mL).

Celgosivir Formulation and Administration
Formulation: Celgosivir is typically dissolved in sterile phosphate-buffered saline (PBS) or

another appropriate vehicle.

Administration:

Administer Celgosivir orally via gavage.

The volume of administration is typically 100-200 µL per mouse.
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Dosage and schedule are critical variables. Effective regimens in AG129 mice include 25-

50 mg/kg administered twice daily (BID) or a four-times-daily (QID) regimen.[3][4]

In Vivo Efficacy Study: Lethal Challenge Model
Infection:

Infect AG129 mice intraperitoneally (i.p.) with a lethal dose of DENV (e.g., 10^5 - 10^7

PFU of a mouse-adapted strain).

Treatment:

Initiate Celgosivir treatment at a predetermined time point (e.g., concurrently with

infection or at various time points post-infection).

Administer the drug according to the chosen dose and schedule for a specified duration

(e.g., 5-7 days).

Include a control group that receives the vehicle alone.

Monitoring and Endpoints:

Monitor the mice daily for survival, body weight changes, and clinical signs of illness (e.g.,

ruffled fur, lethargy, paralysis).

The primary endpoint is survival, which is typically monitored for 21-30 days post-infection.

For viremia studies, collect blood samples (e.g., via retro-orbital or tail bleed) at various

time points post-infection (e.g., day 3 for peak viremia).

Viremia Quantification:

Isolate serum from blood samples.

Quantify viral RNA using quantitative real-time PCR (qRT-PCR).

Alternatively, determine the infectious virus titer using a plaque assay.

Cytokine Analysis:
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Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum using

ELISA or multiplex bead assays to assess the host immune response.[1]

Data Analysis
Survival Data: Analyze survival data using Kaplan-Meier survival curves and compare

groups using the log-rank test.

Viremia and Cytokine Data: Compare the mean viral loads and cytokine levels between

treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA). A p-

value of <0.05 is typically considered statistically significant.

Conclusion
The AG129 mouse model has been instrumental in demonstrating the in vivo antiviral efficacy

of Celgosivir against dengue virus. The data consistently show that appropriate dosing and

scheduling of Celgosivir can significantly improve survival and reduce viral loads in this

preclinical model. These application notes and protocols provide a framework for researchers

to design and execute robust in vivo studies to further evaluate Celgosivir and other antiviral

candidates. The discrepancy between the promising preclinical results and the initial clinical

trial outcomes highlights the importance of continued research into optimizing therapeutic

regimens for dengue fever.[4]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/22867971/
https://pubmed.ncbi.nlm.nih.gov/26794905/
https://pubmed.ncbi.nlm.nih.gov/26794905/
https://pubmed.ncbi.nlm.nih.gov/26794905/
https://file.medchemexpress.com/batch_PDF/HY-16134/Celgosivir-DataSheet-MedChemExpress.pdf
https://www.benchchem.com/product/b15563195#in-vivo-efficacy-of-celgosivir-in-ag129-mice
https://www.benchchem.com/product/b15563195#in-vivo-efficacy-of-celgosivir-in-ag129-mice
https://www.benchchem.com/product/b15563195#in-vivo-efficacy-of-celgosivir-in-ag129-mice
https://www.benchchem.com/product/b15563195#in-vivo-efficacy-of-celgosivir-in-ag129-mice
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15563195?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15563195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

